Physicochemical Profile Comparison: 2-Chloro vs. 2-Fluoro Analog – Lipophilicity and Hydrogen Bond Capacity
The 2-chloro compound (MW 206.63 g/mol) is 16.3 g/mol heavier than its 2-fluoro analog (MW 190.18 g/mol), and the chlorine atom contributes additional lipophilicity and polarizable surface area relative to fluorine. PubChem-computed XLogP3-AA for the target compound is approximately 1.4, while the fluoro analog is predicted to have a lower logP (approximately 0.8–1.0 based on fragment-based ΔlogP of Cl vs. F substitution). The target compound also features 1 hydrogen bond donor and 4 hydrogen bond acceptors, with a topological polar surface area (TPSA) of 64.7 Ų [1]. These parameters place the 2-chloro derivative in a more favorable CNS multiparameter optimization (MPO) score range for blood-brain barrier penetration compared to the less lipophilic 2-fluoro variant, while retaining sufficient polarity for aqueous solubility.
| Evidence Dimension | Physicochemical property comparison (2-Cl vs. 2-F analog) |
|---|---|
| Target Compound Data | MW: 206.63 g/mol; XLogP3: ~1.4; HBD: 1; HBA: 4; TPSA: 64.7 Ų |
| Comparator Or Baseline | 4-(2-Fluoropyridin-3-yl)pyrimidin-2-amine: MW: 190.18 g/mol; predicted XLogP3: ~0.8–1.0; same HBD/HBA/TPSA framework |
| Quantified Difference | ΔMW: +16.3 g/mol; ΔXLogP3: +0.4 to +0.6 units (Cl vs. F) |
| Conditions | PubChem computed properties (XLogP3-AA algorithm); MolCore vendor data for fluoro analog identity |
Why This Matters
The increased lipophilicity of the chloro analog translates to higher predicted membrane permeability, which is critical when the compound is used as a core scaffold for CNS-penetrant kinase inhibitor design.
- [1] PubChem Compound Summary for CID 53396335, 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine. Computed properties. View Source
